

# VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

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## Compound of Interest

Compound Name: VCH-916

Cat. No.: B611647

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Laval, QC & Cambridge, MA - **VCH-916** is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed initially by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals, **VCH-916** demonstrated antiviral activity in early clinical development for the treatment of chronic HCV infection, particularly against genotype 1. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of **VCH-916**, based on available scientific literature and patent filings.

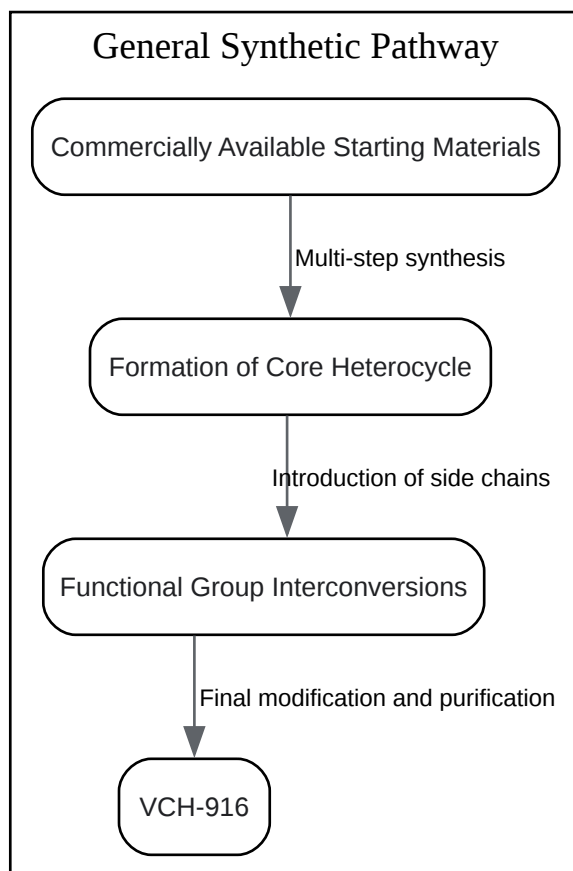
## Discovery and Development

**VCH-916** emerged from discovery efforts focused on identifying allosteric inhibitors of the HCV NS5B polymerase. Unlike nucleoside inhibitors that target the enzyme's active site, non-nucleoside inhibitors like **VCH-916** bind to a distinct site on the enzyme, inducing a conformational change that inhibits its function. Early clinical development was conducted by ViroChem Pharma, with subsequent progression by Vertex Pharmaceuticals following its acquisition of ViroChem.

## Chemical Synthesis

While the specific, step-by-step synthesis of **VCH-916** is proprietary and not publicly detailed, the general synthetic approach for this class of compounds can be inferred from patents filed by ViroChem Pharma. The synthesis likely involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to introduce the various substituents.

General Synthetic Workflow:



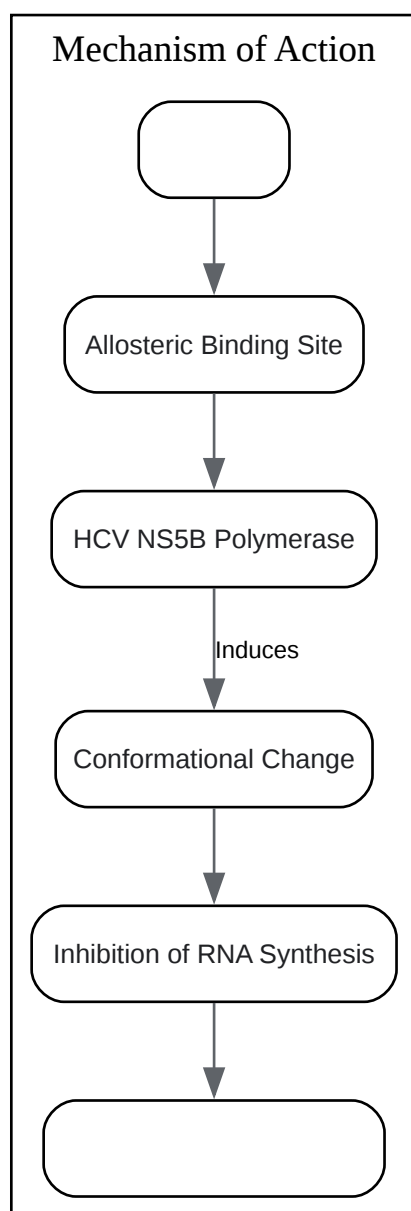
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Caption: A generalized workflow for the chemical synthesis of **VCH-916**.

## Mechanism of Action

**VCH-916** functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This mechanism involves the binding of the inhibitor to a specific site on the enzyme, distinct from the catalytic active site. This binding event induces a conformational change in the enzyme, which in turn prevents the polymerase from efficiently catalyzing the replication of the viral RNA genome.

Signaling Pathway of HCV NS5B Inhibition:



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Caption: The allosteric inhibition of HCV NS5B polymerase by **VCH-916**.

## Biological and Clinical Evaluation

**VCH-916** has undergone both preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and antiviral efficacy.

## In Vitro Activity

While specific IC50 values from primary research publications are not readily available in the public domain, **VCH-916** was reported to have sub-micromolar activity against HCV replicons of genotypes 1a and 1b.

## Clinical Studies

A Phase I clinical trial in healthy volunteers evaluated single ascending doses of **VCH-916**. The study found that the compound was safe and well-tolerated at doses up to 600 mg. The pharmacokinetic profile indicated that the drug's exposure (AUC) was sufficient to achieve plasma concentrations predicted to be necessary for antiviral activity. The presence of a high-fat meal did not significantly affect its bioavailability.

In a study involving treatment-naïve patients with chronic HCV genotype-1 infection, **VCH-916** was administered as monotherapy. The results demonstrated a dose-dependent antiviral effect.

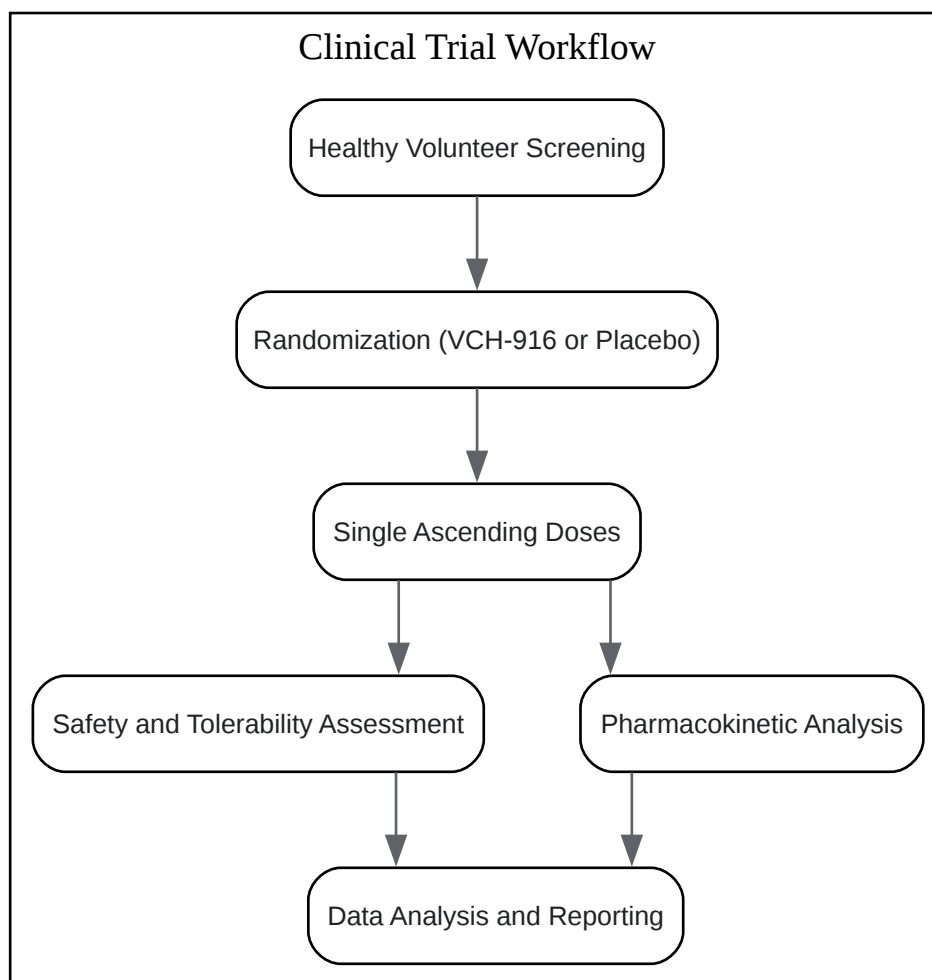
Table 1: Summary of Clinical Efficacy of **VCH-916** in HCV Genotype-1 Patients

Dose	Duration	Mean Maximum Viral Load Reduction (log10 IU/mL)
100 mg and 200 mg every 8 hours	14 days	Data not specified
300 mg and 400 mg twice daily	3 days	1.5

### Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers

The study was a randomized, double-blind, placebo-controlled, single ascending dose trial. Cohorts of healthy volunteers received single oral doses of **VCH-916** (50, 100, 200, 400, and 600 mg) or placebo. A food effect arm was included where subjects received a 200 mg dose with a high-fat meal. Safety and tolerability were assessed through monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined by measuring plasma concentrations of **VCH-916** over time.

Experimental Workflow for Clinical Trial Evaluation:



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Caption: A simplified workflow of the Phase I clinical trial for **VCH-916**.

## Conclusion

**VCH-916** is a novel non-nucleoside inhibitor of HCV NS5B polymerase that showed promise in early clinical development for the treatment of chronic HCV infection. Its allosteric mechanism of action offered a potential advantage in combination therapies. While the development of **VCH-916** did not proceed to market, the research and clinical findings contributed to the broader understanding of HCV virology and the development of direct-acting antiviral agents that have revolutionized the treatment of hepatitis C.

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